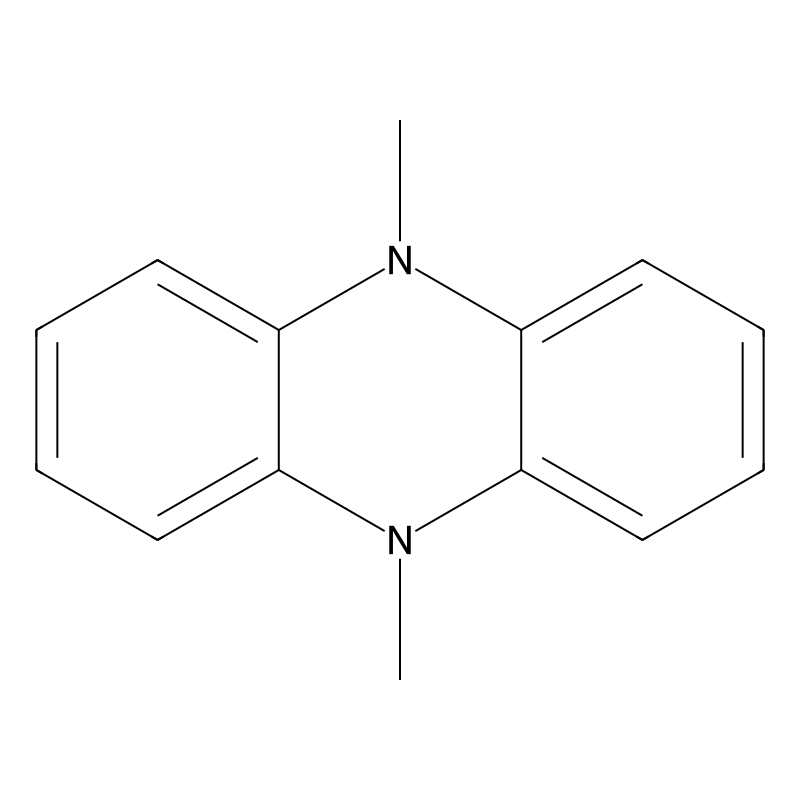

5,10-Dihydro-5,10-dimethylphenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Limited research suggests that 5,10-dihydro-5,10-dimethylphenazine might possess antimicrobial properties. A study published in "Letters in Applied Microbiology" investigated the compound's effectiveness against various bacterial and fungal strains. The results demonstrated moderate activity against some bacterial species, including Staphylococcus aureus and Escherichia coli []. However, further research is necessary to confirm these findings and explore the potential mechanisms of action.

Investigation in Material Science:

Some studies have explored the potential applications of 5,10-dihydro-5,10-dimethylphenazine in material science. Research published in "Dyes and Pigments" examined the compound's ability to dye cellulose fibers. The results indicated that the molecule could effectively dye cotton and other cellulose-based materials, offering potential applications in the textile industry []. However, further research is needed to assess the colorfastness, wash durability, and potential environmental implications of this application.

5,10-Dihydro-5,10-dimethylphenazine, also known as DMPZ, is an organic compound with the molecular formula . It belongs to the phenazine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound exhibits unique electrochemical properties that make it particularly interesting in various applications, including energy storage systems and biological studies. Its structure allows for multiple oxidation states, which are critical for its functionality as a redox mediator in electro

- Oxidation-Reduction Reactions: The compound exhibits two successive reversible one-electron oxidation-reduction steps in acetonitrile and propylene carbonate, making it a viable candidate for use in redox flow batteries and other electrochemical systems .

- Lithium Peroxide Decomposition: DMPZ has been identified as an effective redox mediator for the decomposition of lithium peroxide in lithium–oxygen batteries, demonstrating a high reaction rate compared to other mediators .

- Radical Formation: The radical cation of DMPZ shows fluorescence properties, which can be utilized in various sensing applications .

The synthesis of 5,10-dihydro-5,10-dimethylphenazine can be achieved through several methods:

- Direct Synthesis from Phenazine Derivatives: This involves the hydrogenation of phenazine or its derivatives under specific conditions to yield DMPZ.

- Multi-step Organic Synthesis: A more complex approach may involve multiple steps including nitration, reduction, and cyclization processes to construct the phenazine skeleton before introducing the methyl groups.

DMPZ has diverse applications across various fields:

- Energy Storage: Its role as a redox mediator makes it crucial in lithium–oxygen batteries and redox flow batteries where efficient electron transfer is essential .

- Fluorescent Probes: Due to its unique fluorescence characteristics when oxidized to its radical cation form, DMPZ can be utilized in fluorescence-based sensing technologies .

- Biocatalysis: Its ability to facilitate electron transfer makes it suitable for applications in biocatalysis and microbial fuel cells.

Studies have shown that DMPZ interacts favorably with various electrolytes and other compounds in electrochemical systems:

- Electrolyte Compatibility: The choice of electrolyte significantly affects the performance of DMPZ as a redox mediator. Different electrolytes can alter the kinetics of the electro

Several compounds share structural similarities with 5,10-dihydro-5,10-dimethylphenazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenazine | Core structure similar to DMPZ | Known for strong antimicrobial activity |

| 5-Methylphenazine | Methyl group at position 5 | Less effective as a redox mediator |

| 10-Methylphenazine | Methyl group at position 10 | Similar redox properties but less versatile |

| 2-Methylphenazine | Methyl group at position 2 | Different electronic properties |

DMPZ stands out due to its enhanced electrochemical properties and versatility as a redox mediator compared to these similar compounds. Its ability to facilitate rapid electron transfer makes it particularly valuable in energy storage technologies.

The molecular formula of 5,10-dihydro-5,10-dimethylphenazine is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol. Its structure consists of a phenazine core reduced at the 5,10-positions, with methyl groups attached to the nitrogen atoms (Figure 1).

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 152–155°C | |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in toluene | |

| Purity (GC) | ≥99.0% |

The compound exhibits a planar conformation in the ground state but undergoes structural relaxation to a quasi-planar geometry upon photoexcitation, contributing to its fluorescence properties.

XLogP3

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant